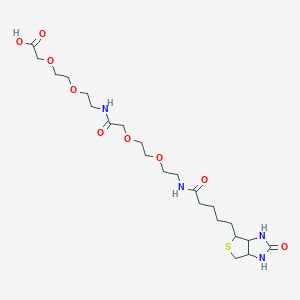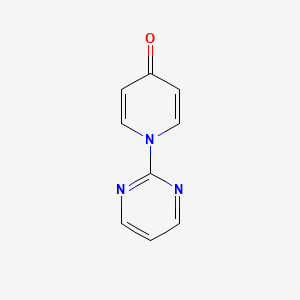
1-(2-Pyrimidinyl)-1H-4-pyridinone
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The conformational of selected 1-(2-pyrimidinyl)piperazine derivatives with high sedative-hypnotic activity was analysed and the model bioactive conformations were suggested .Chemical Reactions Analysis
Generally, the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .Physical And Chemical Properties Analysis
Pyrimidines and their derivatives have unique properties due to the presence of both π-excessive and π-deficient arrangement .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
“1-(2-Pyrimidinyl)-1H-4-pyridinone” derivatives are explored for their potential in drug discovery due to their structural similarity to naturally occurring nucleotides. They can interact with various proteins and enzymes, making them candidates for therapeutic agents. For instance, certain derivatives have shown promise as anti-inflammatory agents , where they inhibit the expression and activities of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .
Photo Sensors and Dye Industries
Due to their distinct behavior in various ranges of light, these compounds are used in the development of photo sensors. They can also serve as dyes or pigments in industrial processes, offering a range of colors and stabilities under different environmental conditions .
Catalytic Activity in Organic Synthesis
These pyrimidine derivatives can act as catalysts in organic synthesis, facilitating a variety of chemical reactions. Their electronic properties enable them to participate in both electrophilic and nucleophilic reactions, making them versatile catalysts in synthetic chemistry .
Corrosion Inhibition
Research has shown that certain “1-(2-Pyrimidinyl)-1H-4-pyridinone” derivatives can be effective corrosion inhibitors. This application is particularly relevant in industries where metal preservation is crucial, such as in oil and gas pipelines or marine engineering .
Free Radical Scavenging
Some derivatives of “1-(2-Pyrimidinyl)-1H-4-pyridinone” have demonstrated high free-radical scavenging ability. This property is significant for developing antioxidants that can protect cells from oxidative stress, which is linked to various diseases, including cancer .
Mécanisme D'action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-pyrimidin-2-ylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBVVVKDBPIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697052 | |
| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrimidinyl)-1H-4-pyridinone | |
CAS RN |
29049-26-1 | |
| Record name | 1-(2-Pyrimidinyl)-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29049-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)

![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)

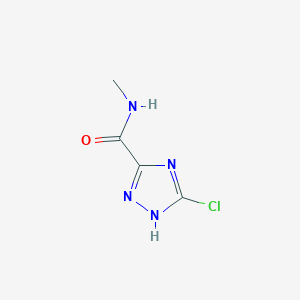
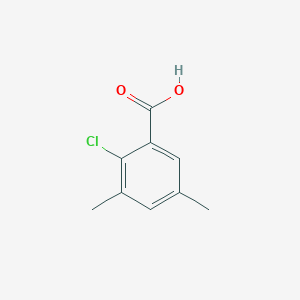
![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)
![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)
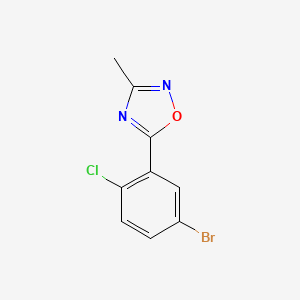
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)
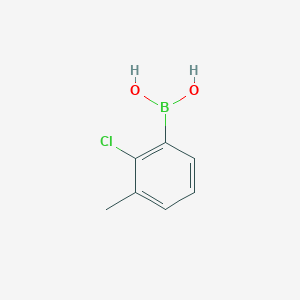
![N-[1-(thiophen-3-yl)ethyl]cyclopropanamine](/img/structure/B1487677.png)
